(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 88941-22-4
VCID: VC0166070
InChI: InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6+,9+,10-
SMILES: CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C
Molecular Formula: C10H14O5
Molecular Weight: 214.21 g/mol

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

CAS No.: 88941-22-4

Reference Standards

VCID: VC0166070

Molecular Formula: C10H14O5

Molecular Weight: 214.21 g/mol

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid - 88941-22-4

CAS No. 88941-22-4
Product Name (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
IUPAC Name (1S,2S,3R,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Standard InChI InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6+,9+,10-
Standard InChIKey LOIACBOKCRBDOQ-XCVPVQRUSA-N
Isomeric SMILES C[C@@]12CC[C@@](O1)([C@@H]([C@@H]2C(=O)O)C(=O)O)C
SMILES CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C
Canonical SMILES CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C
Synonyms DIMETHYL 7-OXABICYCLO[2.2.1]HEPTANE-2, 3-DICARBOXYLATE
PubChem Compound 21154327
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator